molecular formula C16H22N2O3 B1342681 Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate CAS No. 220898-16-8

Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate

Cat. No. B1342681
M. Wt: 290.36 g/mol
InChI Key: OSBULKKZPYXARS-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate, also known as TBOPDC, is a carboxylic acid derivative with a variety of applications in scientific research. It is a common reagent used in organic synthesis and has been investigated for its potential use in drug development.

Scientific Research Applications

Environmental Impact and Degradation

Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate, as a chemical entity, does not have direct mentions in the available literature within the context of specific applications or studies. However, research on similar compounds, particularly those involving tert-butyl groups and their environmental fate, provides insights into potential areas of scientific interest. For instance, studies on synthetic phenolic antioxidants (SPAs), which include compounds with tert-butyl groups, highlight the environmental occurrence, fate, human exposure, and toxicity of such compounds. These SPAs are used in various products to retard oxidative reactions and prolong shelf life. They have been detected in indoor dust, outdoor air particulates, sea sediment, river water, and human tissues. Toxicity studies suggest potential hepatic toxicity, endocrine-disrupting effects, and carcinogenic properties for some SPAs. Future research directions include investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Catalytic and Synthetic Applications

In the realm of synthetic chemistry, compounds with tert-butyl groups often play crucial roles in catalysis and organic synthesis. For example, research on metal cation-exchanged clay catalysts for organic synthesis showcases the utility of tert-butyl-based compounds. These catalysts facilitate various organic reactions, including alkylation, rearrangement, and oxidation processes, offering a green alternative to traditional synthetic methods. This highlights the potential application of tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate in catalytic processes or as a building block in organic synthesis, emphasizing the importance of investigating its reactivity and synthetic utility (Tateiwa & Uemura, 1997).

Bioactive Compound Development

The development of bioactive compounds is another area where tert-butyl-based chemicals are of interest. Studies on natural neo acids and neo alkanes, including derivatives with tertiary butyl groups, have demonstrated various biological activities. These compounds are potential candidates for chemical preparations with antioxidant, anticancer, antimicrobial, and antibacterial properties. The review of naturally occurring and synthesized neo fatty acids, neo alkanes, and their derivatives underscores the potential of tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate in pharmaceutical, cosmetic, and agronomic applications. Investigating its biological activity could lead to the development of new therapeutic agents or functional materials (Dembitsky, 2006).

Safety And Hazards

  • Safety Data Sheet (SDS) : Link to SDS

Future Directions

For more detailed information, refer to the relevant peer-reviewed papers and technical documents . If you need further assistance, feel free to ask! 😊

properties

IUPAC Name

tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-9-17-14(19)11-13(18)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBULKKZPYXARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(=O)CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598249
Record name tert-Butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate

CAS RN

220898-16-8
Record name tert-Butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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